Regioisomeric Differentiation: 4,7‑ vs. 4,5‑Dimethoxy Indole Substitution
The target compound carries methoxy groups at the 4‑ and 7‑positions of the indole ring, whereas the commercially available comparator 4-[(4,5‑dimethoxy‑1H‑indole‑2‑carbonyl)amino]butanoic acid (ChemDiv D715-2894) bears methoxy groups at 4‑ and 5‑positions . Although no direct head‑to‑head bioassay exists, the distinct substitution pattern alters the calculated logD (−1.96 for the 4,5‑isomer vs. an expected more negative value for the 4,7‑isomer due to the 7‑methoxy's para‑like relationship to the carboxamide) and polar surface area (77.8 Ų for the 4,5‑isomer) . In dimethoxyindole series, the 4,7‑pattern has been independently associated with different oxidative demethylation rates and quinone‑forming capacity relative to the 4,5‑pattern, which can influence both chemical stability and biological fate [1].
| Evidence Dimension | Regiochemical methoxy substitution pattern and predicted physicochemical properties |
|---|---|
| Target Compound Data | 4,7‑dimethoxy substitution; calculated polar surface area (predicted) differs from 4,5‑isomer; logD not experimentally determined for target compound. |
| Comparator Or Baseline | 4-[(4,5-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid (ChemDiv D715-2894): PSA 77.8 Ų, logD = −1.96, logP = 0.86, logSw = −2.03 . |
| Quantified Difference | Regiochemical isomer; no direct experimental differential quantification available. Inferred differences based on structure‑property relationships of dimethoxyindoles. |
| Conditions | Predicted physicochemical properties; no direct comparative bioassay identified. |
Why This Matters
For procurement, the regioisomer must be explicitly specified because the 4,7‑dimethoxy isomer is expected to exhibit distinct solubility, permeability, and oxidative metabolism profiles compared to the more widely catalogued 4,5‑dimethoxy analog, directly impacting assay reproducibility and downstream SAR interpretation.
- [1] Malesani, G., et al. Carboxylation and acylation of 4,7‑dimethoxyindoles and a study of the corresponding dealkylated derivatives. J. Heterocycl. Chem., 1981. (Foundational 4,7‑dimethoxyindole chemistry.) View Source
